molecular formula C20H22N6O5 B11283419 5-amino-N-(2,4-dimethoxyphenyl)-1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide

5-amino-N-(2,4-dimethoxyphenyl)-1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11283419
M. Wt: 426.4 g/mol
InChI Key: IEHVZUCOVVXSEP-UHFFFAOYSA-N
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Description

This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:

    Name: 5-amino-N-(2,4-dimethoxyphenyl)-1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide

    Empirical Formula: CHNO

    Molecular Weight: 438.43 g/mol

This compound belongs to the class of 1,2,3-triazoles , which are five-membered heterocyclic compounds containing three nitrogen atoms. Triazoles have diverse applications due to their unique electronic properties and reactivity.

Preparation Methods

Synthetic Routes::

    Click Chemistry Approach:

  • Amide Coupling :
    • The carboxamide group can be introduced through amide bond formation.
    • Reagents: Carboxylic acid , amine , and a coupling agent (e.g., EDC/HOBt ).
  • Dimethoxyphenyl Substitution :
    • The dimethoxyphenyl group can be introduced using dimethoxybenzene as a starting material.
    • Conditions: Friedel-Crafts acylation or similar methods.
Industrial Production::
  • Large-scale production typically involves optimized versions of the above synthetic routes.
  • Quality control ensures purity and yield.

Chemical Reactions Analysis

  • Oxidation : The compound may undergo oxidation at the amino group.
  • Reduction : Reduction of the carbonyl group to the corresponding alcohol.
  • Substitution : The dimethoxyphenyl group can be substituted.
  • Reagents : Varies based on the specific reaction.

Scientific Research Applications

  • Medicine : Investigated as a potential anticancer agent due to its triazole scaffold.
  • Chemistry : Used in click chemistry for bioconjugation and drug discovery.
  • Biology : Studied for its interactions with cellular targets.

Mechanism of Action

  • Targets : Likely interacts with enzymes or receptors due to its structural features.
  • Pathways : Further research needed to elucidate specific pathways.

Properties

Molecular Formula

C20H22N6O5

Molecular Weight

426.4 g/mol

IUPAC Name

5-amino-N-(2,4-dimethoxyphenyl)-1-[2-(4-methoxyanilino)-2-oxoethyl]triazole-4-carboxamide

InChI

InChI=1S/C20H22N6O5/c1-29-13-6-4-12(5-7-13)22-17(27)11-26-19(21)18(24-25-26)20(28)23-15-9-8-14(30-2)10-16(15)31-3/h4-10H,11,21H2,1-3H3,(H,22,27)(H,23,28)

InChI Key

IEHVZUCOVVXSEP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)OC)OC)N

Origin of Product

United States

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